

# A Comparative Guide to RIPK1 Inhibitors: GSK2982772 vs. Ripk1-IN-13

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## Compound of Interest

Compound Name: *Ripk1-IN-13*

Cat. No.: *B11183023*

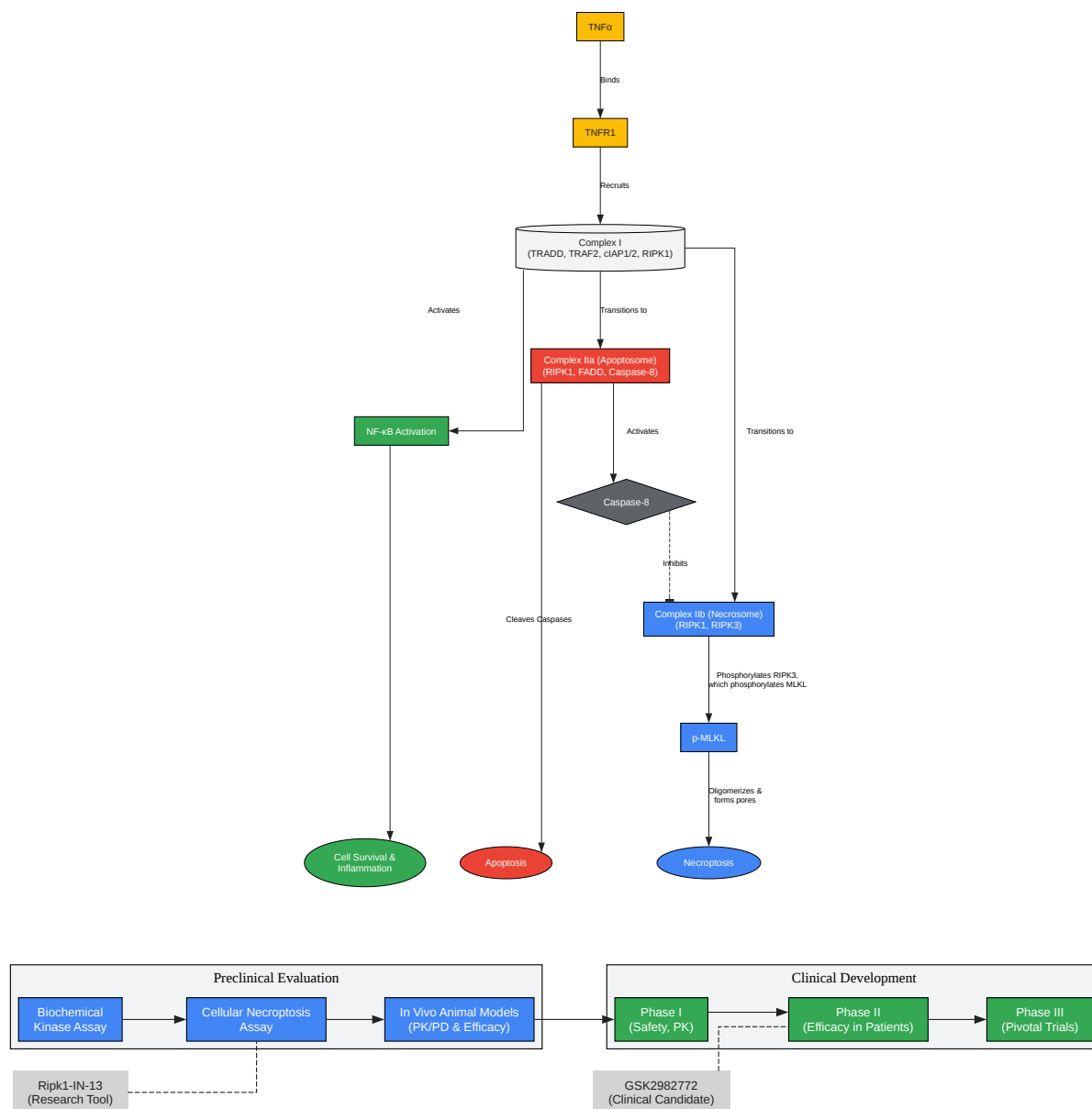
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Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.<sup>[1][2][3][4]</sup> Its dual role as both a signaling scaffold and an active kinase makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.<sup>[4][5]</sup> This guide provides a detailed comparison of two notable RIPK1 inhibitors: GSK2982772, a first-in-class clinical candidate, and **Ripk1-IN-13**, a research compound.

## The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 is a key decision-maker in cellular responses to stimuli like Tumor Necrosis Factor-alpha (TNFα).<sup>[2][3][6]</sup> Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which can activate NF-κB, a pathway crucial for cell survival.<sup>[2][3][5]</sup> Alternatively, RIPK1 can participate in the formation of cytosolic death-inducing complexes. Complex IIa, containing FADD and Caspase-8, leads to apoptosis.<sup>[1][6]</sup> In the absence of active Caspase-8, RIPK1 can form the "necrosome" with RIPK3, which phosphorylates and activates MLKL, ultimately leading to necroptotic cell death characterized by plasma membrane rupture and inflammation.<sup>[2][3][7]</sup> The kinase activity of RIPK1 is essential for its ability to induce both apoptosis and necroptosis.<sup>[1][6]</sup>



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